

5-Bromo-2(3H)-benzoxazolone CAS number 14733-73-4

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Compound of Interest

Compound Name: 5-Bromo-2-benzoxazolinone

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An In-depth Technical Guide on 5-Bromo-2(3H)-benzoxazolone (CAS: 14733-73-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2(3H)-benzoxazolone is a halogenated heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.^[1] This class of compounds has garnered significant interest for its potential therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.^{[2][3][4]} The bromine substituent on the benzene ring of 5-Bromo-2(3H)-benzoxazolone can enhance its biological activity and provides a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates.^[5] This guide provides a comprehensive overview of the available technical data, experimental protocols, and potential applications of 5-Bromo-2(3H)-benzoxazolone.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of 5-Bromo-2(3H)-benzoxazolone.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	14733-73-4	[6]
Molecular Formula	C ₇ H ₄ BrNO ₂	[6]
Molecular Weight	214.02 g/mol	[6]
Appearance	White to off-white crystalline solid	[5]
Melting Point	218-222 °C	[6]
Purity	≥ 97%	[6]
Solubility	Soluble in organic solvents like DMSO and acetone. Limited solubility in polar solvents.	[7]
InChI Key	DMHTZWJRUUOALC-UHFFFAOYSA-N	[6]
SMILES	<chem>Brc1ccc2OC(=O)Nc2c1</chem>	[6]

Table 2: Spectral Data

Note: Specific spectral data for 5-Bromo-2(3H)-benzoxazolone is not readily available in the public domain. The following represents typical spectral characteristics for the benzoxazolone core and related bromo-substituted aromatic compounds.

Spectroscopy	Expected Characteristics
^1H NMR	Aromatic protons in the range of δ 7.0-8.0 ppm. The NH proton of the oxazolone ring would appear as a broad singlet at a downfield shift, typically >10 ppm.
^{13}C NMR	Carbonyl carbon (C=O) of the oxazolone ring would appear significantly downfield, around δ 154 ppm. Aromatic carbons would be in the range of δ 110-145 ppm.
FTIR (cm^{-1})	N-H stretching vibration around 3200-3300 cm^{-1} . Carbonyl (C=O) stretching of the cyclic amide (lactam) around 1750-1770 cm^{-1} . C-Br stretching in the fingerprint region. Aromatic C-H and C=C stretching vibrations.
Mass Spec (m/z)	The molecular ion peak (M^+) would be observed, showing a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately 1:1 ratio). Fragmentation would likely involve the loss of CO and subsequent cleavage of the heterocyclic ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and potential biological evaluation of 5-Bromo-2(3H)-benzoxazolone.

Synthesis and Purification

Synthesis: Cyclization of 2-Amino-4-bromophenol

This protocol describes a general method for the synthesis of benzoxazolones from 2-aminophenols using a phosgene equivalent like triphosgene. This method is adapted from established procedures for benzoxazolone synthesis.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- 2-Amino-4-bromophenol
- Triphosgene (bis(trichloromethyl) carbonate)
- Triethylamine (Et_3N) or another suitable base
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath

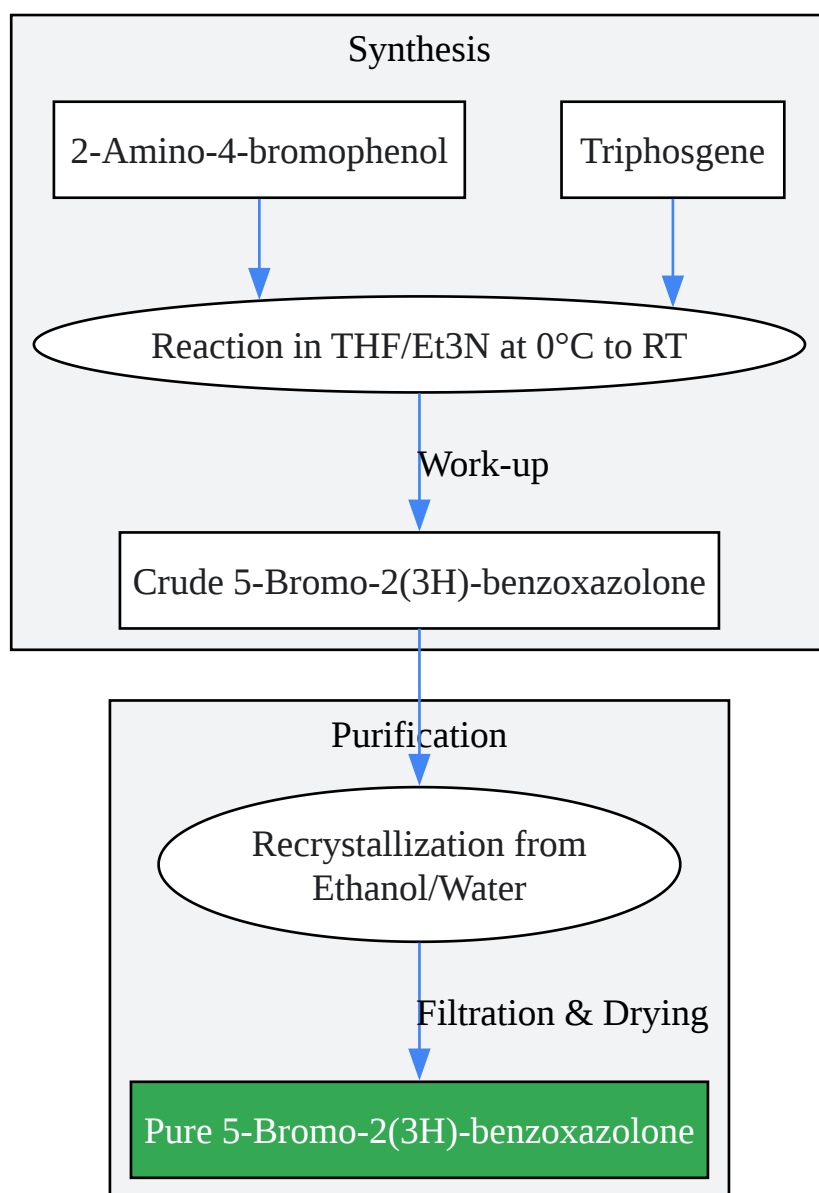
Procedure:

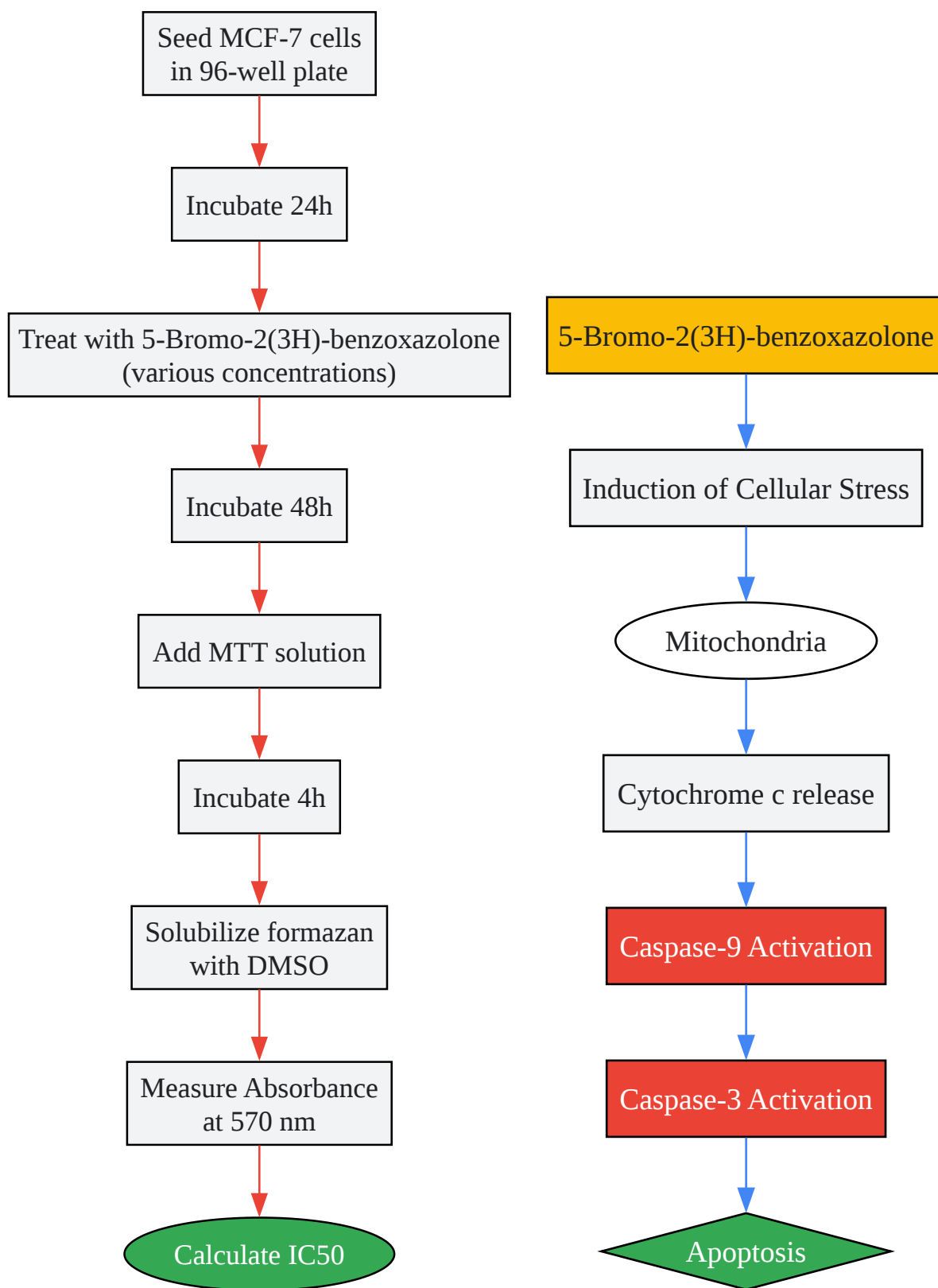
- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromophenol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.
- Cool the stirred solution to 0 °C in an ice bath.
- In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
- Slowly add the triphosgene solution to the cooled 2-amino-4-bromophenol solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding 1M HCl solution.
- Extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).

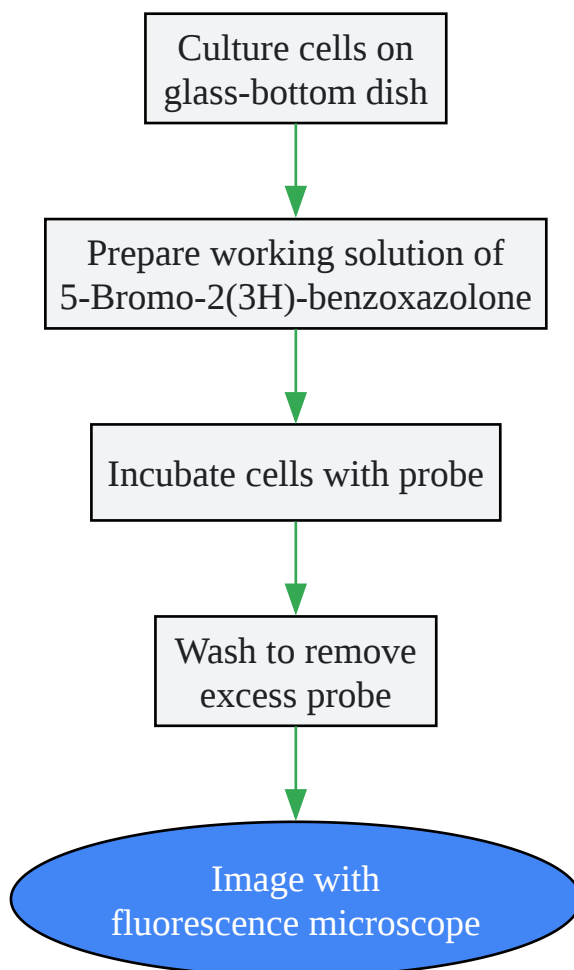
- Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Recrystallization

- Dissolve the crude 5-Bromo-2(3H)-benzoxazolone in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.







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